2-Oxa-1,3,4,6,7,8,8a-heptaaza-as-indacen-5-ylamine
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Overview
Description
[1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetraazolo[1,5-a]pyrazin-5-amine is a complex heterocyclic compound that has garnered significant interest in the fields of organic chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetraazolo[1,5-a]pyrazin-5-amine typically involves multiple steps, including oxidation, condensation, nitration, and cyclization. One common synthetic route starts with 3,4-diaminofurazan (DAF), which undergoes oxidation, followed by condensation and nitration reactions. The final cyclization step is carried out under controlled conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for [1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetraazolo[1,5-a]pyrazin-5-amine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetraazolo[1,5-a]pyrazin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents to yield different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce amine derivatives.
Scientific Research Applications
[1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetraazolo[1,5-a]pyrazin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of [1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetraazolo[1,5-a]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen atoms and fused ring systems allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
[1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetrazine-4,6-dioxide: Known for its high enthalpy of formation and detonation velocity.
4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide: A fused tricyclic pyridine-based energetic material.
Uniqueness
What sets [1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetraazolo[1,5-a]pyrazin-5-amine apart is its unique combination of nitrogen-rich fused rings, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C4H2N8O |
---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
4-oxa-1,3,5,7,10,11,12-heptazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine |
InChI |
InChI=1S/C4H2N8O/c5-1-3-7-10-11-12(3)4-2(6-1)8-13-9-4/h(H2,5,6,8) |
InChI Key |
NMVIQXOUXIJWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC2=NON=C2N3C1=NN=N3)N |
Origin of Product |
United States |
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